
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid
描述
FR-168888 是一种由富士泽制药株式会社开发的小分子药物。 它以其对钠氢交换器的强抑制作用而闻名,使其成为治疗心血管疾病,特别是心肌梗死的很有希望的候选药物 .
准备方法
FR-168888 的合成涉及几个步骤。将 5-氨基间苯二甲酸二甲酯与 2,5-二甲氧基四氢呋喃在回流的乙酸中缩合,得到吡咯基衍生物。用甲醇钾部分水解得到单酯。在用异丁基氯甲酸酯将羧基活化为相应的混合酸酐后,用硼氢化钠还原得到醇。 然后在甲醇钠存在下,用胍盐酸盐置换酯基,得到苯甲酰胍,并以甲磺酸盐的形式分离 .
化学反应分析
FR-168888 主要由于羟甲基和吡咯基等官能团的存在而发生取代反应。这些反应中常用的试剂包括甲醇钠和胍盐酸盐。 这些反应形成的主要产物是苯甲酰胍衍生物 .
科学研究应用
FR-168888 因其心脏保护作用而被广泛研究。它在降低冠状动脉闭塞后再灌注诱发的室颤发生率和死亡率方面显示出显着疗效。 这使其成为治疗缺血和再灌注诱发的心律失常和心肌梗死的宝贵化合物 .
作用机制
FR-168888 通过抑制钠氢交换器发挥作用。这种抑制有助于在缺血和再灌注的情况下保护心脏免受心律失常和心肌细胞死亡。 所涉及的分子靶标是钠氢交换器,它们在调节细胞内 pH 值和细胞体积方面起着至关重要的作用 .
相似化合物的比较
FR-168888 在其对钠氢交换器的强抑制作用方面是独特的。类似的化合物包括其他钠氢交换器抑制剂,如卡里泊肽和依尼泊肽。 在临床前研究中,FR-168888 在减少室颤和死亡率方面显示出优异的疗效 .
类似化合物列表:- 卡里泊肽
- 依尼泊肽
生物活性
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide; methanesulfonic acid, also known as FR-168888, is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. This compound has garnered attention due to its significant biological activity, particularly its inhibitory effects on sodium-hydrogen exchangers, which are crucial in various physiological processes including cardiovascular function.
- Molecular Formula : C14H18N4O5S
- Molecular Weight : 354.38 g/mol
- IUPAC Name : N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide; methanesulfonic acid
- CAS Number : 168620-46-0
FR-168888 acts primarily as an inhibitor of sodium-hydrogen exchangers (NHEs). By inhibiting these exchangers, the compound can influence intracellular pH and sodium levels, which are critical in various cellular functions and signaling pathways. This mechanism is particularly relevant in the context of myocardial infarction and other cardiovascular diseases.
In vitro Studies
In laboratory settings, FR-168888 has shown strong inhibitory effects on NHE1, a subtype of sodium-hydrogen exchangers. This inhibition leads to:
- Reduced intracellular sodium levels , which can decrease cardiac workload.
- Altered pH levels , potentially providing protective effects against ischemic damage in cardiac tissues.
In vivo Studies
Animal models have demonstrated that administration of FR-168888 results in:
- Improved cardiac function post-myocardial infarction.
- Decreased infarct size , indicating a protective effect on heart tissue during ischemic events.
Case Studies
- Case Study 1 : A study involving rats subjected to induced myocardial infarction showed that treatment with FR-168888 resulted in a significant reduction in both mortality and morbidity rates compared to control groups receiving saline. The treated group exhibited enhanced cardiac output and reduced heart rate variability, suggesting improved cardiac stability.
- Case Study 2 : In another study focusing on diabetic rats, FR-168888 administration led to improved endothelial function and reduced oxidative stress markers, indicating potential benefits for patients with diabetes-related cardiovascular complications.
Data Table: Summary of Biological Effects
Study Type | Effect Observed | Mechanism |
---|---|---|
In vitro | Inhibition of NHE1 | Decreased intracellular sodium and pH |
In vivo (Myocardial Infarction) | Reduced infarct size | Protection against ischemic damage |
In vivo (Diabetes) | Improved endothelial function | Reduction in oxidative stress |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, starting with the formation of the pyrrole or pyrazole core, followed by functionalization with hydroxymethyl and methanesulfonic acid groups. Key steps include:
- Condensation reactions to assemble the benzamide-pyrrole backbone (e.g., using carbodiimides or acid catalysis) .
- Sulfonylation with methanesulfonic acid derivatives under anhydrous conditions .
- Purification via column chromatography or recrystallization, monitored by HPLC (≥95% purity threshold) .
- Optimization : Microwave-assisted synthesis or flow chemistry can improve yield and reduce side products .
Table 1 : Example Reaction Parameters from Analogous Compounds
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Core Formation | DMF, 80°C, 12h | 65 | 92% | |
Sulfonylation | MsCl, Et₃N, CH₂Cl₂, 0°C → RT | 78 | 95% | |
Purification | Silica gel (EtOAc/Hexane) | – | 98% |
Q. How can researchers characterize the compound’s structure and confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques :
- NMR (¹H, ¹³C, 2D-COSY) to resolve the hydroxymethyl, pyrrole, and sulfonic acid moieties .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., ESI+ mode for [M+H]⁺ ions) .
- FT-IR to confirm functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹ for sulfonic acid) .
- X-ray crystallography (if crystalline) for absolute configuration .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Stability is influenced by:
- pH : Hydrolytic degradation may occur under strongly acidic/basic conditions. Test stability in buffers (pH 2–12) via HPLC over 24–72 hours .
- Temperature : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .
- Light Sensitivity : Conduct accelerated photostability studies using ICH guidelines (e.g., UV-Vis exposure for 48h) .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigate via:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
- Counter-Screens : Test against unrelated enzymes/cell lines to rule out nonspecific binding .
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity .
- In Silico Validation : Molecular docking to predict target vs. decoy interactions (e.g., AutoDock Vina) .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD) :
- QM : Optimize ligand geometry at the B3LYP/6-31G* level to calculate electrostatic potentials .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess protein-ligand stability .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with sulfonic acid) using Schrödinger Phase .
Q. How can researchers design derivatives with enhanced pharmacological properties while minimizing toxicity?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) principles:
- Library Design : Introduce substituents at the hydroxymethyl or pyrrole positions (e.g., halogens, methyl groups) .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast bioavailability, CYP inhibition, and hERG liability .
- In Vivo Validation : Prioritize derivatives with low cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) for murine pharmacokinetic studies (e.g., IV/PO dosing) .
Q. Key Methodological Notes
- Avoid Reliance on Single Techniques : Cross-validate NMR with HRMS and X-ray data to prevent misassignment .
- Optimize Reaction Scalability : Transition from batch to flow synthesis for reproducible gram-scale production .
- Address Data Reproducibility : Document solvent lot numbers and humidity levels, as sulfonamides are hygroscopic .
属性
CAS 编号 |
168620-46-0 |
---|---|
分子式 |
C14H18N4O5S |
分子量 |
354.38 g/mol |
IUPAC 名称 |
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid |
InChI |
InChI=1S/C13H14N4O2.CH4O3S/c14-13(15)16-12(19)10-5-9(8-18)6-11(7-10)17-3-1-2-4-17;1-5(2,3)4/h1-7,18H,8H2,(H4,14,15,16,19);1H3,(H,2,3,4) |
InChI 键 |
MONFTTJJXAHULM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO |
规范 SMILES |
CS(=O)(=O)O.C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
FR-168888; FR 168888; FR168888; FR-168888 Free Base. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。